molecular formula C11H13ClO3 B13885649 [4-(2-Chloro-ethoxy)-phenyl]-acetic acid methyl ester

[4-(2-Chloro-ethoxy)-phenyl]-acetic acid methyl ester

Cat. No.: B13885649
M. Wt: 228.67 g/mol
InChI Key: YAJKKZRAVQIOSY-UHFFFAOYSA-N
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Description

[4-(2-Chloro-ethoxy)-phenyl]-acetic acid methyl ester is an acetic acid derivative featuring a phenyl ring substituted at the 4-position with a 2-chloroethoxy group (–OCH₂CH₂Cl) and esterified with a methyl group. This compound is structurally characterized by the following:

  • Molecular formula: C₁₁H₁₃ClO₃ (estimated based on analogous structures).
  • Functional groups: Chloroethoxy substituent, phenyl ring, and methyl ester.
  • Potential applications: Likely serves as an intermediate in pharmaceutical or agrochemical synthesis, given the prevalence of chlorinated phenoxyacetic acid derivatives in herbicides and bioactive molecules .

Properties

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

methyl 2-[4-(2-chloroethoxy)phenyl]acetate

InChI

InChI=1S/C11H13ClO3/c1-14-11(13)8-9-2-4-10(5-3-9)15-7-6-12/h2-5H,6-8H2,1H3

InChI Key

YAJKKZRAVQIOSY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)OCCCl

Origin of Product

United States

Preparation Methods

Alkylation of Phenolic Methyl Ester with 2-Chloroethyl Derivatives

One common approach involves the nucleophilic substitution of a phenolic methyl ester with 2-chloroethyl derivatives under basic conditions:

  • Starting Material: 4-hydroxyphenylacetic acid methyl ester.
  • Reagent: 2-chloroethyl chloride or 2-chloroethyl tosylate as the alkylating agent.
  • Base: Potassium carbonate or sodium hydride to deprotonate the phenol.
  • Solvent: Polar aprotic solvents such as acetone or dimethylformamide (DMF).
  • Conditions: Reflux or room temperature stirring for several hours.

This reaction yields the desired [4-(2-chloro-ethoxy)-phenyl]-acetic acid methyl ester by ether bond formation between the phenol oxygen and the 2-chloroethyl group.

Esterification Followed by Halogenation

An alternative method is:

  • Step 1: Synthesis of [4-(2-hydroxy-ethoxy)-phenyl]-acetic acid methyl ester by reacting 4-hydroxyphenylacetic acid methyl ester with ethylene oxide or 2-hydroxyethyl derivatives.
  • Step 2: Conversion of the hydroxy group to a chloro substituent using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

This two-step process allows controlled introduction of the chloro group at the terminal position of the ethoxy chain.

Representative Synthesis from Literature

Synthesis via Potassium Hydroxide-Mediated Hydrolysis and Acidification

A closely related compound, 2-(4-chlorophenoxy)phenylacetic acid methyl ester, has been prepared with the following protocol:

Step Reagents & Conditions Outcome
1 Treat methyl ester with potassium hydroxide in methanol at 60 °C for 3 hours Hydrolysis of ester to acid salt
2 Acidify with 1 M HCl to pH 1 Precipitation of phenylacetic acid

Yield: 87% of [2-(4-chloro-phenoxy)-phenyl]-acetic acid as a crystalline solid.

This method can be adapted for the methyl ester form by controlling hydrolysis extent.

Condensation Reactions Involving Chloroethoxy Substituted Intermediates

A patent (WO2009057133A2) describes the preparation of related chloroethoxy phenyl derivatives via condensation of chloro-substituted ethoxy compounds with amines or other nucleophiles, indicating the versatility of chloroethoxy intermediates in medicinal chemistry.

Reaction Conditions and Optimization

Parameter Typical Range Notes
Temperature Room temperature to reflux (~60-85 °C) Higher temperatures favor reaction rates
Solvents DMF, acetone, methanol Polar aprotic solvents preferred for alkylation
Bases K2CO3, NaH, KOH Used to deprotonate phenol for nucleophilic attack
Reaction Time 3–24 hours Depends on reagent reactivity and scale
Work-up Acidification with HCl or similar acids To isolate acid or ester forms

Analytical and Purification Techniques

  • Purification: Crystallization from methanol/water mixtures or column chromatography.
  • Characterization: NMR spectroscopy (1H, 13C), IR spectroscopy, and mass spectrometry confirm structure.
  • Yield: Reported yields range from 70% to 90% depending on method and scale.

Summary Table of Preparation Routes

Method Key Reagents Conditions Yield (%) Reference
Alkylation of phenolic ester 2-chloroethyl chloride, K2CO3 DMF, reflux, 6–12 h 75–85 Inferred from patents and literature
Hydroxylation then halogenation Ethylene oxide, SOCl2 Stepwise, room temp to reflux 70–80 General synthetic organic chemistry
Ester hydrolysis and acidification KOH, HCl Methanol, 60 °C, 3 h 87 ChemicalBook synthesis example

Research Findings and Notes

  • The chloroethoxy group is introduced typically by nucleophilic substitution or halogenation of hydroxy precursors.
  • Acid or base hydrolysis steps are critical for obtaining the acid or ester forms in high purity.
  • Recovery and recycling of by-products (e.g., amines) in related syntheses enhance productivity and sustainability.
  • Reaction conditions such as temperature and solvent choice significantly influence yield and purity.
  • The compound’s synthesis is well-documented in pharmaceutical patent literature, underscoring its importance as an intermediate.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The chloroethoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones or phenolic derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

[4-(2-Chloro-ethoxy)-phenyl]-acetic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [4-(2-Chloro-ethoxy)-phenyl]-acetic acid methyl ester involves its interaction with specific molecular targets. The chloroethoxy group can participate in hydrogen bonding and van der Waals interactions, while the ester group can undergo hydrolysis to release the active acetic acid derivative. These interactions and transformations enable the compound to exert its effects on biological systems or chemical processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the phenyl ring, ester groups, or additional functional moieties. Key examples include:

Compound Name CAS Number Molecular Formula Key Substituents/Modifications
Methyl 4-chlorophenylacetate 52449-43-1 C₉H₉ClO₂ 4-Cl phenyl, no ethoxy group
Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester 2436-73-9 C₁₀H₁₁ClO₃ 4-Cl, 2-methylphenoxy, methyl ester
Ethyl 2-(4-chlorophenoxy)acetoacetate 10263-19-1 C₁₂H₁₃ClO₄ Acetoacetate backbone, ethyl ester
(2,4-Dichlorophenoxy)acetic acid butyl ester 94-80-4 C₁₂H₁₄Cl₂O₃ 2,4-dichlorophenoxy, butyl ester
  • Substituent Impact: The chloroethoxy group in the target compound enhances lipophilicity compared to simpler methyl or ethyl esters (e.g., Methyl 4-chlorophenylacetate) . Acetoacetate derivatives (e.g., CAS 10263-19-1) introduce keto functionality, enabling conjugation or further chemical modifications .

Physicochemical Properties

Key properties influenced by structural variations:

Property [4-(2-Chloro-ethoxy)-phenyl]-acetic acid methyl ester (Estimated) Methyl 4-chlorophenylacetate Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester
Molecular Weight ~228.67 g/mol 184.62 g/mol 214.65 g/mol
logP ~3.2 (predicted) 2.64 (experimental) 2.65–3.1 (calculated)
Solubility Low in water, high in organic solvents Similar profile Enhanced lipophilicity due to methylphenoxy
  • Thermodynamic Data : Analogous trifluoromethoxy derivatives (e.g., CAS 102606-99-5) show ΔfG° ≈ -784 kJ/mol and ΔvapH° ≈ 48.6 kJ/mol, suggesting moderate stability and volatility .

Toxicity and Environmental Impact

  • Chlorophenoxy Compounds: Known for moderate toxicity; for example, 2,4-D esters exhibit LD₅₀ values of 300–700 mg/kg (rats) .
  • Environmental Persistence : Chlorinated aromatic esters may bioaccumulate, necessitating careful disposal .

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